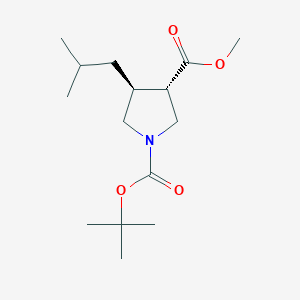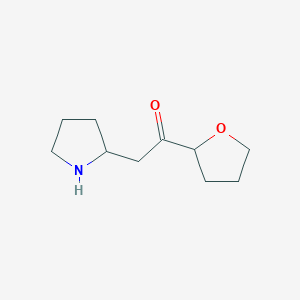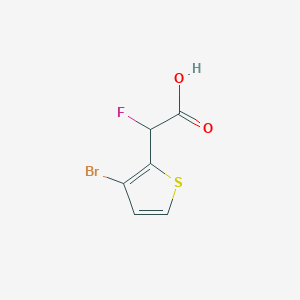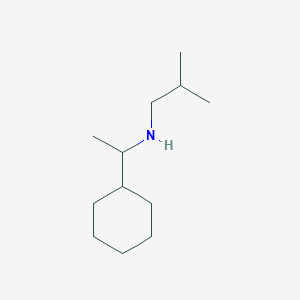
1-(tert-Butyl) 3-methyl (3S,4S)-4-isobutylpyrrolidine-1,3-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(tert-Butyl) 3-methyl (3S,4S)-4-isobutylpyrrolidine-1,3-dicarboxylate is a complex organic compound that features a pyrrolidine ring substituted with tert-butyl, methyl, and isobutyl groups
Vorbereitungsmethoden
The synthesis of 1-(tert-Butyl) 3-methyl (3S,4S)-4-isobutylpyrrolidine-1,3-dicarboxylate typically involves multi-step organic reactions. The preparation begins with the formation of the pyrrolidine ring, followed by the introduction of the tert-butyl, methyl, and isobutyl groups through various substitution reactions. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature, pressure, and the use of specific catalysts.
Analyse Chemischer Reaktionen
1-(tert-Butyl) 3-methyl (3S,4S)-4-isobutylpyrrolidine-1,3-dicarboxylate undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions. Common reagents include halogens, acids, and bases.
Wissenschaftliche Forschungsanwendungen
1-(tert-Butyl) 3-methyl (3S,4S)-4-isobutylpyrrolidine-1,3-dicarboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s structural properties make it a candidate for studying enzyme interactions and protein binding.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-(tert-Butyl) 3-methyl (3S,4S)-4-isobutylpyrrolidine-1,3-dicarboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
1-(tert-Butyl) 3-methyl (3S,4S)-4-isobutylpyrrolidine-1,3-dicarboxylate can be compared with other pyrrolidine derivatives, such as:
1-(tert-Butyl) 3-methyl (3S,4S)-4-ethylpyrrolidine-1,3-dicarboxylate: Similar in structure but with an ethyl group instead of an isobutyl group.
1-(tert-Butyl) 3-methyl (3S,4S)-4-propylpyrrolidine-1,3-dicarboxylate: Features a propyl group, leading to different chemical and physical properties.
1-(tert-Butyl) 3-methyl (3S,4S)-4-phenylpyrrolidine-1,3-dicarboxylate:
Eigenschaften
Molekularformel |
C15H27NO4 |
|---|---|
Molekulargewicht |
285.38 g/mol |
IUPAC-Name |
1-O-tert-butyl 3-O-methyl (3S,4S)-4-(2-methylpropyl)pyrrolidine-1,3-dicarboxylate |
InChI |
InChI=1S/C15H27NO4/c1-10(2)7-11-8-16(9-12(11)13(17)19-6)14(18)20-15(3,4)5/h10-12H,7-9H2,1-6H3/t11-,12-/m1/s1 |
InChI-Schlüssel |
NYJSASXBMYXNFJ-VXGBXAGGSA-N |
Isomerische SMILES |
CC(C)C[C@@H]1CN(C[C@H]1C(=O)OC)C(=O)OC(C)(C)C |
Kanonische SMILES |
CC(C)CC1CN(CC1C(=O)OC)C(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-(Oxolan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13320189.png)
![N-[(4-Fluorophenyl)[4-(trifluoromethyl)phenyl]methylidene]hydroxylamine](/img/structure/B13320191.png)
![N-(4-((1H-Pyrrolo[2,3-b]pyridin-4-yl)oxy)-3-fluorophenyl)-1-(cyclopropylmethyl)-3-(4-fluorophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide](/img/structure/B13320194.png)

![3-Methyl-4H,5H,6H-thieno[3,2-b]pyrrole](/img/structure/B13320203.png)


![4-Methyl-1-[(5-methyloxolan-2-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13320222.png)
![5-Benzyl 6-methyl (3S,6S)-1,1-difluoro-5-azaspiro[2.4]heptane-5,6-dicarboxylate](/img/structure/B13320229.png)



![4-[(azetidin-3-yloxy)methyl]-5-chloro-1,3-dimethyl-1H-pyrazole](/img/structure/B13320252.png)

